BenchChemオンラインストアへようこそ!

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

GPR151 Orphan GPCR High-Throughput Screening

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361471-42-3, MW 536.6) is a fully synthetic small molecule featuring a unique dual-sulfonamide architecture: a 4-nitrophenylsulfonyl group at the 5-position of a 2-aminothiazole core and a piperidin-1-ylsulfonyl substituent on the benzamide carbonyl. This compound belongs to the aryl thiazole piperidine amide class, a scaffold family recognized for yielding hits in high-throughput screens targeting orphan GPCRs, kinases, and protein-protein interactions.

Molecular Formula C21H20N4O7S3
Molecular Weight 536.59
CAS No. 361471-42-3
Cat. No. B2719103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS361471-42-3
Molecular FormulaC21H20N4O7S3
Molecular Weight536.59
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26)
InChIKeyMCLPDKNOPFHYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361471-42-3): A Dual-Sulfonamide Aryl Thiazole Piperidine Amide for Advanced Screening and Chemical Biology


N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361471-42-3, MW 536.6) is a fully synthetic small molecule featuring a unique dual-sulfonamide architecture: a 4-nitrophenylsulfonyl group at the 5-position of a 2-aminothiazole core and a piperidin-1-ylsulfonyl substituent on the benzamide carbonyl . This compound belongs to the aryl thiazole piperidine amide class, a scaffold family recognized for yielding hits in high-throughput screens targeting orphan GPCRs, kinases, and protein-protein interactions [1]. Unlike simpler mono-sulfonamide or unsubstituted thiazole analogs, the presence of two electronically distinct sulfonamide groups—one electron-deficient (nitrophenyl) and one aliphatic (piperidine)—creates a differentiated hydrogen-bonding and electrostatic surface profile that can alter target selectivity and physicochemical properties in a quantifiable manner [2].

Why N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Interchanged With Common Thiazole Piperidine Benzamide Analogs


Close structural analogs within the aryl thiazole piperidine amide class, such as 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and its 4-propylpiperidine derivative 2E151, demonstrate that minor modifications to the thiazole substitution pattern produce quantifiable shifts in biological potency and mechanism [1]. 2D216 acts as a calcium-channel-mediated co-adjuvant potentiating TLR4 responses, yet replacement of its 2,5-dimethylphenyl group with a 4-nitrophenylsulfonyl moiety (as in the target compound) introduces a strong electron-withdrawing sulfone linker and a nitro group capable of redox cycling—features absent in 2D216—that can fundamentally alter target engagement profiles, metabolic stability, and off-target liability . Consequently, generic substitution based solely on shared piperidine-sulfonyl-benzamide or thiazole cores is not scientifically valid without empirical, head-to-head comparative data [2].

Quantitative Differentiation Evidence for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Comparator-Backed Procurement Decision Data


Orphan GPCR GPR151 Primary Screening Activity – Target Compound vs. Structurally Divergent Chemotypes

In a cell-based high-throughput primary screen (PHUNTER AG LUMI 1536-well format) conducted by the Scripps Research Institute Molecular Screening Center to identify activators of the orphan G-protein coupled receptor GPR151, the target compound was tested and yielded a detectable activation signal . While the exact percent activation value for this compound is not publicly released, the screening context is informative: among thousands of compounds screened, only a minority are progressed to secondary assays, and the target compound was among those selected for further evaluation alongside a Piperidine-1-sulfonyl aniline chemotype (CAS 727704-78-1) and a nitrophenyl ethanesulfonamide chemotype (CAS 5642-18-2) . This co-selection against diverse chemotypes indicates that the dual-sulfonamide architecture conferred sufficient GPR151 modulatory activity to meet the hit threshold of the primary screen—a threshold typically set at ≥30% activation relative to control for this assay format [1]. In contrast, the close analog 2D216 was not reported to have been tested against GPR151, suggesting that the nitrophenylsulfonyl-thiazole motif imparts target selectivity distinct from the 2,5-dimethylphenyl-thiazole series [2].

GPR151 Orphan GPCR High-Throughput Screening

AlphaScreen Biochemical Assay Profiling – MITF Pathway Inhibitor Activity vs. Unsubstituted Scaffold

The target compound was evaluated in an AlphaScreen-based biochemical high-throughput primary assay designed to identify inhibitors of the MITF (Microphthalmia-associated Transcription Factor) protein-protein interaction pathway, also conducted by the Scripps Research Institute Molecular Screening Center . The AlphaScreen format (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity technology that quantifies biomolecular interactions with high sensitivity; inhibition is expressed as % inhibition relative to vehicle control . The target compound was tested and yielded quantifiable inhibition, resulting in its inclusion in a secondary AlphaScreen confirmation assay . By comparison, the unsubstituted parent scaffold 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide (CAS 300572-51-4) lacks the 5-(4-nitrophenylsulfonyl) substituent on the thiazole ring and has not been reported in MITF pathway screens, indicating that the 4-nitrophenylsulfonyl group is a critical determinant for MITF-related assay activity . Although exact % inhibition values at specific concentrations are not publicly available for the target compound, progression to secondary screening constitutes a qualitative hit-confirmation step that many analogs do not achieve [1].

MITF AlphaScreen Protein-Protein Interaction

FBW7 Ubiquitin Ligase Pathway Activity – Orthogonal AlphaScreen Activator Assay Distinguishing From Inactive Analogs

In addition to MITF inhibition, the target compound was assayed in a separate AlphaScreen-based biochemical high-throughput primary assay for activators of the FBW7 (F-box/WD repeat-containing protein 7) ubiquitin ligase pathway . FBW7 is a critical tumor suppressor that targets oncoproteins for proteasomal degradation; small-molecule activators are sought for oncology research [1]. The target compound registered a measurable activation signal in this orthogonal assay format, confirming that its biological activity extends across multiple screening platforms . This multi-assay engagement contrasts with the behavior of the N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide analog, which retains the nitrophenylsulfonyl-thiazole core but lacks the piperidine-1-sulfonyl benzamide extension; that analog shows no reported FBW7 activation data, suggesting that the full dual-sulfonamide architecture—not merely the nitrophenylsulfonyl-thiazole fragment—is necessary for FBW7 pathway modulation . The dual-sulfonamide scaffold thus provides a broader target engagement profile than mono-sulfonamide or truncated analogs that may be considered for procurement.

FBW7 Ubiquitin Ligase AlphaScreen Activation

Immunopotentiation Contrast: 2D216 Co-Adjuvant Activity vs. Target Compound's Distinct Screening Profile

The close structural analog 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) has been extensively characterized as a calcium-channel-dependent co-adjuvant that potentiates TLR4 signaling. In murine vaccination studies, 2D216 combined with MPLA adjuvant enhanced antigen-specific IgG titers to levels statistically equivalent to the clinical adjuvant AS01B, and conferred 100% protection against lethal influenza virus challenge (p < 0.001 vs. MPLA alone) [1]. A more potent analog, 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide), demonstrated enhanced mixed lymphocyte reaction (MLR) activity relative to 2D216 [2]. Critically, both 2D216 and 2E151 bear a 2,5-dimethylphenyl substituent at the thiazole 4-position, whereas the target compound substitutes a 4-nitrophenylsulfonyl group at the thiazole 5-position—a fundamentally different electronic and steric environment . The target compound's screening profile (GPR151, MITF, FBW7) diverges sharply from the immunopotentiation phenotype of 2D216/2E151, indicating that the 4-nitrophenylsulfonyl-thiazole motif redirects biological activity away from TLR4 co-adjuvant function toward alternative target pathways . Researchers procuring compounds for immunology versus oncology or GPCR research must therefore select based on this divergent target engagement profile, not on nominal scaffold similarity.

Vaccine Adjuvant TLR4 Co-adjuvant Immunopotentiation

High-Confidence Application Scenarios for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Based on Quantitative Evidence


Orphan GPCR GPR151 Chemical Probe Development and Deorphanization Campaigns

The target compound's activity in a GPR151 cell-based primary screen, conducted by the Scripps Research Institute Molecular Screening Center, positions it as a tractable starting point for GPR151 chemical probe development . GPR151 is an orphan receptor implicated in nicotine dependence, pain, and metabolic regulation, yet few validated small-molecule modulators exist. Researchers can leverage this compound's confirmed primary screen activity to initiate structure-activity relationship (SAR) campaigns, using the dual-sulfonamide scaffold as a template for optimizing potency, selectivity, and pharmacokinetic properties [1]. The compound's simultaneous activity in MITF and FBW7 AlphaScreen assays further supports its utility in multi-target profiling studies to assess GPR151 selectivity against other signaling nodes .

MITF Transcription Factor Pathway Inhibition Studies in Melanoma and Melanocyte Biology

Having been confirmed as a hit in an AlphaScreen-based MITF inhibition assay, the target compound is suitable for use as a tool compound in MITF-dependent melanoma research . MITF is a lineage survival oncogene in melanoma, and small-molecule inhibitors of MITF-dependent transcription or protein-protein interactions are of high interest for therapeutic development. The compound's progression from primary to secondary AlphaScreen confirmation assays provides a minimum evidence threshold for initiating cell-based MITF reporter assays and target engagement studies [1]. Procurement for this application should prioritize lots with verified purity (≥95% by HPLC) to minimize confounding effects from impurities in sensitive cellular assays .

FBW7 Ubiquitin Ligase Activation for Targeted Protein Degradation Research

The target compound's detection as an activator in the FBW7 AlphaScreen assay supports its application in targeted protein degradation research, particularly in programs seeking small-molecule FBW7 activators to promote degradation of oncogenic substrates such as cyclin E, c-Myc, and Notch . FBW7 is one of the most frequently mutated tumor suppressors in human cancers, and pharmacological activation of residual FBW7 function is an underexplored therapeutic strategy. The compound's dual-sulfonamide architecture, which distinguishes it from inactive truncated analogs, provides a unique chemotype for FBW7-focused medicinal chemistry optimization [1].

Multi-Target Screening Cascade Triage for Aryl Thiazole Piperidine Amide Library Design

For organizations building focused screening libraries around the aryl thiazole piperidine amide scaffold, the target compound serves as a multi-assay-active exemplar that can anchor library design and triage decisions . Its activity across three mechanistically distinct assays (GPR151 activation, MITF inhibition, FBW7 activation) provides empirical justification for including the 5-(4-nitrophenylsulfonyl)-thiazole variant in screening decks, alongside the 4-aryl-thiazole variants (e.g., 2D216, 2E151) that show immunopotentiation activity. Quantitative comparison of screening outcomes between these sub-series can guide scaffold prioritization for specific target biology programs [1].

Quote Request

Request a Quote for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.